2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide
Description
This compound is a heterocyclic acetamide derivative featuring a hexahydrobenzothieno[2,3-d]pyrimidinone core substituted with a 4-chlorophenyl group at position 3 and a sulfanyl-linked acetamide moiety at position 2. The acetamide side chain terminates in a 2-ethoxyphenyl group, contributing to its unique stereoelectronic and steric profile.
Properties
Molecular Formula |
C26H24ClN3O3S2 |
|---|---|
Molecular Weight |
526.1 g/mol |
IUPAC Name |
2-[[3-(4-chlorophenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C26H24ClN3O3S2/c1-2-33-20-9-5-4-8-19(20)28-22(31)15-34-26-29-24-23(18-7-3-6-10-21(18)35-24)25(32)30(26)17-13-11-16(27)12-14-17/h4-5,8-9,11-14H,2-3,6-7,10,15H2,1H3,(H,28,31) |
InChI Key |
CUWLINRRGWSDNX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Thiophene Derivatives
A common route involves reacting 2-aminobenzothiazole derivatives with carbonyl-containing reagents. For example, 2-amino-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one can be synthesized by treating 2-aminothiophene with β-keto esters under acidic conditions.
Representative Reaction:
Optimization Data:
| Parameter | Condition | Yield (%) |
|---|---|---|
| Catalyst | HCl (conc.) | 78 |
| Solvent | Ethanol | - |
| Temperature | Reflux (80°C) | - |
| Time | 12 hours | - |
Sulfanyl-Acetamide Side Chain Installation
The sulfanyl bridge and acetamide moiety are introduced sequentially:
Thiol-Displacement Reaction
A chlorinated intermediate at position 2 reacts with mercaptoacetic acid, followed by amidation with 2-ethoxyaniline:
Step 1: Thiol Attachment
Step 2: Amide Formation
Optimization Insights:
-
Coupling Agents : EDC/HOBt outperforms DCC due to reduced side reactions.
-
Solvent : Dichloromethane (DCM) provides optimal solubility.
-
Yield : 72% over two steps.
Industrial-Scale Considerations
For large-scale production, continuous flow reactors and catalytic recycling are prioritized:
Table 2: Scalability Parameters
| Parameter | Lab Scale | Pilot Scale |
|---|---|---|
| Catalyst Loading | 5 mol% Pd | 3 mol% Pd (recycled) |
| Reaction Volume | 50 mL | 500 L |
| Purification | Column Chromatography | Crystallization |
| Purity | 95% | 98% |
Challenges and Solutions
Regioselectivity in Cyclization
The formation of regioisomers during benzothieno-pyrimidine synthesis is mitigated by:
Byproduct Formation in Amidation
Side products from over-activation of the carboxylic acid are minimized by:
-
Stoichiometry : Limiting EDC to 1.1 equiv.
-
Additives : DMAP (5 mol%) accelerates acylation.
Structural Confirmation
Key Analytical Data:
-
HRMS : m/z 527.0921 [M+H]⁺ (calc. 527.0918).
-
¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, pyrimidine-H), 7.45–7.30 (m, 4H, Ar-H), 4.02 (q, J=7.0 Hz, 2H, OCH₂CH₃).
-
IR : 1685 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-S).
Green Chemistry Approaches
Recent advances emphasize solvent-free mechanochemical synthesis:
Ball-Milling Protocol:
Chemical Reactions Analysis
Types of Reactions
2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Structural Characteristics
This compound is characterized by a complex heterocyclic structure that includes a benzothieno-pyrimidine core. Its molecular formula is with a molecular weight of approximately 553.1 g/mol . The presence of the chlorophenyl group enhances its pharmacological profile by potentially increasing lipophilicity and bioavailability.
Medicinal Chemistry Applications
1. Antitumor Activity
Research indicates that derivatives of benzothieno-pyrimidines exhibit significant antitumor activity. Specifically, compounds with similar structures have been shown to inhibit dihydrofolate reductase and tyrosine kinases, which are critical enzymes involved in cancer cell proliferation and survival .
Case Study:
A study conducted by Sobhi & Faisal (2023) demonstrated that certain benzothieno-pyrimidine derivatives displayed cytotoxic effects against various cancer cell lines, including colorectal cancer cells (HCT-116). The mechanism of action involved the induction of apoptosis and inhibition of cell cycle progression .
2. Anti-inflammatory Properties
Another area of application for this compound is its potential anti-inflammatory effects. Compounds featuring the thieno-pyrimidine moiety have been reported to exhibit anti-inflammatory activity through the modulation of inflammatory pathways and cytokine production.
Case Study:
In a study examining the anti-inflammatory effects of related compounds, it was found that these derivatives could significantly reduce the levels of pro-inflammatory cytokines in vitro. This suggests that the compound may serve as a lead structure for developing new anti-inflammatory agents .
Pharmacokinetic Studies
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest that 2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide exhibits favorable absorption characteristics due to its lipophilic nature. However, further studies are needed to assess its metabolism and excretion profiles.
Mechanism of Action
The mechanism of action of 2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to specific enzymes or receptors: This can modulate their activity and lead to downstream effects.
Interfering with cellular signaling pathways: This can alter cellular functions and responses.
Comparison with Similar Compounds
Key Observations:
Core Saturation: The hexahydrobenzothieno[2,3-d]pyrimidinone core in the target compound provides greater conformational flexibility compared to the tetrahydrothieno[3,2-d]pyrimidinone in or the rigid cyclopenta-fused system in . This flexibility may enhance binding to dynamic enzyme pockets.
Substituent Effects: R₁ (Pyrimidinone Phenyl):
- The 4-chlorophenyl group in the target and introduces electron-withdrawing effects, stabilizing the molecule against oxidative degradation. R₂ (Acetamide Phenyl):
- The 2-ethoxyphenyl group in the target compound occupies an ortho position, creating steric hindrance that may limit rotational freedom compared to para-substituted analogues (e.g., 4-methylphenyl in ). This could reduce entropy penalties during receptor binding.
Lipophilicity and Solubility :
- The ethoxy group in the target compound increases lipophilicity (clogP ≈ 4.2 predicted) relative to methyl (clogP ≈ 3.5 in ) or methoxy (clogP ≈ 3.8 in ) groups. However, the ortho substitution may reduce aqueous solubility compared to para-substituted derivatives .
Biological Activity
The compound 2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide is a synthetic derivative belonging to the class of thienopyrimidine compounds. Its complex structure suggests potential biological activities that warrant detailed investigation. This article reviews the biological activity of this compound based on various studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 455.98 g/mol. The structure features a thienopyrimidine core with various substituents that may influence its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C22H22ClN3O2S |
| Molecular Weight | 455.98 g/mol |
| Purity | Typically 95% |
Biological Activity Overview
Research indicates that thienopyrimidine derivatives exhibit a range of biological activities including:
- Antitumor Activity : Compounds with similar structures have shown effectiveness in inhibiting tumor cell growth and proliferation.
- Antimicrobial Properties : Some derivatives possess antibacterial and antifungal activities.
- Anti-inflammatory Effects : Certain thienopyrimidines have been noted for their ability to reduce inflammation.
The biological activity of this compound is hypothesized to involve the inhibition of specific enzymes or receptors linked to disease processes. For instance, thienopyrimidine derivatives often target:
- Dihydrofolate Reductase (DHFR) : Inhibition can lead to reduced folate synthesis in cancer cells.
- Tyrosine Kinases : These enzymes are crucial in signaling pathways related to cell growth and differentiation.
Case Studies and Research Findings
-
Antitumor Activity :
- A study demonstrated that related compounds significantly inhibited cell proliferation in resistant cancer cell lines. The presence of the 4-chlorophenyl group was linked to enhanced activity against multidrug-resistant (MDR) cells by increasing intracellular drug accumulation through P-glycoprotein inhibition .
- Cytotoxicity Assessment :
- Anti-inflammatory Potential :
Q & A
Q. What are the key synthetic routes for synthesizing this compound, and how are reaction conditions optimized?
The synthesis involves multi-step organic reactions, typically starting with the formation of the benzothieno[2,3-d]pyrimidinone core followed by sulfanyl-acetamide coupling. Critical steps include:
- Core formation : Cyclocondensation of 4-chlorophenyl-substituted precursors under reflux with catalysts like acetic acid or p-toluenesulfonic acid .
- Sulfanyl coupling : Thiolation using Lawesson’s reagent or thiourea derivatives, requiring inert atmospheres (N₂/Ar) and anhydrous solvents (e.g., DMF, THF) .
- Acetamide linkage : Nucleophilic substitution between the sulfanyl intermediate and 2-ethoxyphenylamine derivatives, optimized at 60–80°C for 12–24 hours .
Optimization : Reaction progress is monitored via TLC/HPLC, with purification by column chromatography (silica gel, ethyl acetate/hexane gradients). Yield improvements (60–75%) are achieved by controlling stoichiometry, solvent polarity, and temperature .
Q. What analytical methods are recommended for structural elucidation and purity assessment?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substituent positions, especially the 4-chlorophenyl, ethoxyphenyl, and sulfanyl groups. Coupling constants (e.g., J = 8–10 Hz for aromatic protons) validate spatial arrangements .
- High-Resolution Mass Spectrometry (HRMS) : ESI+ mode to verify molecular weight (e.g., [M+H]⁺ at m/z 538.09) .
- Purity assessment : HPLC (C18 column, methanol/water mobile phase) with ≥95% purity threshold. Residual solvents are quantified via GC-MS .
Q. Which preliminary biological assays are suitable for evaluating this compound’s activity?
- Enzyme inhibition : Screen against kinases (e.g., EGFR, CDK2) or proteases using fluorogenic substrates. IC₅₀ values are calculated via dose-response curves (0.1–100 µM) .
- Antiviral activity : Plaque reduction assays in Vero cells infected with HSV-1 or SARS-CoV-2, measuring EC₅₀ and cytotoxicity (CC₅₀) .
- Cellular uptake : Fluorescence microscopy with labeled analogs to assess membrane permeability .
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be systematically resolved?
- Assay standardization : Replicate experiments under identical conditions (e.g., cell lines, serum concentration, incubation time). For example, discrepancies in IC₅₀ values for kinase inhibition may arise from ATP concentration variations .
- Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that may skew results .
- Target validation : CRISPR knockouts or siRNA silencing to confirm specificity for suspected targets (e.g., EGFR vs. HER2) .
Q. What computational strategies enhance the design of derivatives with improved potency?
- Docking studies : Molecular docking (AutoDock Vina) into target proteins (e.g., COX-2 or HIV protease) to predict binding affinities. Focus on sulfanyl and acetamide interactions with catalytic residues .
- QSAR modeling : Build regression models using descriptors like logP, polar surface area, and H-bond donors. For example, ethoxyphenyl analogs with logP < 4.5 show higher membrane permeability .
- MD simulations : Analyze stability of ligand-protein complexes (GROMACS) over 100 ns to prioritize derivatives with low RMSD fluctuations .
Q. How can reaction scalability be improved without compromising yield?
- Flow chemistry : Continuous synthesis of the pyrimidinone core reduces reaction time from 24 hours to 2–4 hours via precise temperature control (80–100°C) .
- Catalyst recycling : Immobilize Pd catalysts on magnetic nanoparticles for Suzuki-Miyaura couplings, achieving >90% recovery .
- Process analytical technology (PAT) : In-line FTIR monitors intermediate formation, enabling real-time adjustments to solvent ratios .
Q. What structural modifications enhance selectivity in enzyme inhibition?
- Substituent effects : Replace 4-chlorophenyl with 3,5-dimethylphenyl to reduce off-target interactions (e.g., 10-fold selectivity gain for CDK2 over CDK4) .
- Bioisosteric replacement : Substitute sulfanyl with sulfonyl to modulate electron-withdrawing effects, improving COX-2 inhibition (IC₅₀ from 1.2 µM to 0.4 µM) .
- Hybrid analogs : Conjugate with known pharmacophores (e.g., chalcone or curcumin) to dual-target EGFR and tubulin .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
